molecular formula C10H14BF3N2O2 B2415069 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole CAS No. 1396750-11-0

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole

Cat. No. B2415069
CAS RN: 1396750-11-0
M. Wt: 262.04
InChI Key: QPTLCZZVVPRCIU-UHFFFAOYSA-N
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Description

Compounds with a 1,3,2-dioxaborolan-2-yl group, such as 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol , are often used in organic synthesis due to their ability to form carbon-boron bonds. These compounds can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.


Molecular Structure Analysis

The molecular structure of these compounds typically includes a boron atom connected to two oxygen atoms and a carbon-containing group. The exact structure would depend on the specific substituents attached to the boron and the carbon-containing group .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The exact reactions would depend on the specific substituents attached to the boron and the carbon-containing group.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the boron and the carbon-containing group. For example, 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : This compound is used as a raw substitute material for its derivatives. Its structure has been confirmed using spectroscopic methods such as FT-IR, NMR, and MS, along with X-ray diffraction. Density Functional Theory (DFT) calculations have been performed to validate the molecular structure, showing consistency with X-ray diffraction results (Liao et al., 2022).

  • Molecular Structure and Conformation Analysis : Through DFT studies, insights into the molecular electrostatic potential and frontier molecular orbitals have been gained. This analysis reveals the molecular structure characteristics and molecular conformations of the compound (Yang et al., 2021).

Application in Synthesis of Medically Relevant Compounds

  • Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key component in crizotinib (Kong et al., 2016).

Applications in Polymer and Materials Science

  • Synthesis of Semiconducting Polymers : The compound is utilized for the synthesis of donor–acceptor copolymers in the field of semiconducting polymers. It has been used as a precursor for the synthesis of high-performance polymers (Kawashima et al., 2013).

  • Luminescent Properties in Copolymers : It has applications in the synthesis of fluorene copolymers, exhibiting luminescent properties. These copolymers show potential for use in optoelectronic devices due to their unique absorption and emission characteristics (Cheon et al., 2005).

Mechanism of Action

The mechanism of action of these compounds in chemical reactions often involves the formation of carbon-boron bonds, which can then be converted into carbon-carbon bonds through cross-coupling reactions .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely depending on the specific substituents attached to the boron and the carbon-containing group. For example, 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on these compounds could involve exploring new synthetic methods, investigating their reactivity in different chemical reactions, and studying their potential applications in various fields, such as medicinal chemistry and materials science .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BF3N2O2/c1-8(2)9(3,4)18-11(17-8)7-6(5-15-16-7)10(12,13)14/h5H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTLCZZVVPRCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole

CAS RN

1396750-11-0
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole
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